molecular formula C8H9Cl2NO B13948900 3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile CAS No. 343868-18-8

3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile

Cat. No.: B13948900
CAS No.: 343868-18-8
M. Wt: 206.07 g/mol
InChI Key: BNNSMALUSUXBBI-UHFFFAOYSA-N
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Description

3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves the reaction of dichloroacetyl chloride with 2,2-dimethylcyclopropane-1-carbonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or simpler acetyl derivatives.

    Substitution: Amines or thiol derivatives.

Scientific Research Applications

3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to modify cellular pathways.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dichloroacetyl)-2,2-dimethyl-4-ethyl-1,3-oxazolidine
  • 3-(Dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine
  • Dichloroacetic acid

Uniqueness

3-(Dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile is unique due to its cyclopropane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions .

Properties

CAS No.

343868-18-8

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

3-(2,2-dichloroacetyl)-2,2-dimethylcyclopropane-1-carbonitrile

InChI

InChI=1S/C8H9Cl2NO/c1-8(2)4(3-11)5(8)6(12)7(9)10/h4-5,7H,1-2H3

InChI Key

BNNSMALUSUXBBI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)C(Cl)Cl)C#N)C

Origin of Product

United States

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